Wiskott-Aldrich syndrome protein (262-281)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wiskott-Aldrich syndrome protein
Aplicaciones Científicas De Investigación
WASP as a Key Immunological Multitasker
Wiskott–Aldrich syndrome protein (WASP) is crucial for regulating the actin cytoskeleton in hematopoietic and immune cells, influencing functions like migration, phagocytosis, and immune synapse formation. Defects in WASP activity result in Wiskott–Aldrich syndrome, leading to a range of cellular process defects, complex immunodeficiency, autoimmunity, and microthrombocytopenia. Interestingly, gain-of-function mutations in WASP cause a separate disease, mainly characterized by neutropenia, highlighting its critical role in various cellular mechanisms related to haematopoiesis, immune function, and autoimmunity (Thrasher & Burns, 2010).
WASP in Autoimmune and Primary Immunodeficiency Diseases
Wiskott–Aldrich Syndrome (WAS) is a primary immunodeficiency disorder with a high incidence of autoimmunity. WAS arises from mutations in the WASP, a protein linking cell surface receptor signaling to actin polymerization. WASP promotes the functions of various immune cells but also plays a critical role in the function of regulatory T cells and in TCR-induced apoptosis, maintaining peripheral immune tolerance. This single gene defect's complex immune defects make WAS a valuable model for studying more complex immune diseases (Cleland & Siegel, 2011).
Emerging Mechanisms of WASP in Immunity
WASP participates in innate and adaptive immunity by regulating actin cytoskeleton-dependent processes, such as immune synapse formation, cell signaling, migration, and cytokine release. Recent discoveries provide insights into WAS pathology, including lymphoid and myeloid cell homeostasis, immune synapse assembly, and immune cell signaling. These findings highlight WASP's direct role in nuclear transcription programs independent of actin polymerization (Rivers & Thrasher, 2017).
Stem-Cell Gene Therapy for WAS
Gene therapy using autologous, genetically modified hematopoietic stem cells (HSC) has shown promise in treating Wiskott-Aldrich syndrome. This therapy resulted in sustained WAS protein expression in HSC, lymphoid, myeloid cells, and platelets, correcting T and B cell functions, natural killer (NK) cells, and monocytes. Post-treatment, patients exhibited significant clinical improvement, indicating the potential of stem-cell gene therapy in managing WAS (Boztug et al., 2010).
Propiedades
Secuencia |
NLDPDLRSLFSRAGISEAQL |
---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Wiskott-Aldrich syndrome protein (262-281) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.